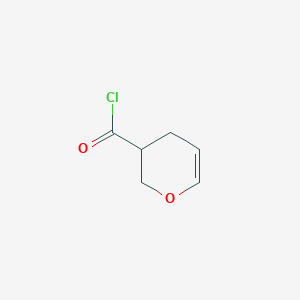
3,4-Dihydro-2H-pyran-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-pyran-3-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H7ClO2 and its molecular weight is 146.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1.1 Synthesis of Heterocycles
3,4-Dihydro-2H-pyran derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. They are often used as building blocks for more complex structures due to their ability to participate in diverse chemical reactions. For instance, the reaction of 3,4-dihydro-2H-pyran with oxalyl chloride leads to the formation of keto esters and other derivatives, showcasing its utility in synthesizing bicyclic products .
1.2 Protective Groups in Organic Chemistry
The compound serves as a protective group for alcohols and other functional groups during synthetic transformations. Its stability under various conditions allows for selective reactions without interfering with other functional groups. For example, it can protect sterol hydroxyls and carboxyl groups effectively .
Medicinal Chemistry
2.1 Antitumor and Antibacterial Activity
Research indicates that derivatives of 3,4-dihydro-2H-pyran exhibit significant biological activity. Studies have shown that certain pyran derivatives can inhibit cancer cell proliferation and demonstrate antibacterial properties against Gram-positive bacteria . The structure-activity relationship (SAR) of these compounds is an area of active investigation, with promising results suggesting their potential as therapeutic agents.
Case Study: Cytotoxic Activity
A study evaluated various 4H-pyran derivatives against HCT-116 colorectal cancer cells, revealing that some compounds showed lower IC50 values than standard antibiotics like ampicillin. The mechanism of action involved the inhibition of CDK2 kinase activity and induction of apoptosis through caspase activation .
Material Science
3.1 Chiral Dopants in Liquid Crystals
Chiral 3,4-dihydro-2H-pyran compounds are utilized as dopants in liquid-crystalline systems, enhancing the optical properties of materials used in display technologies. These compounds can be incorporated into polymerizable liquid-crystalline compositions for applications in optical components and coatings .
3.2 Polymer Applications
The compound has potential applications in polymer chemistry due to its ability to undergo polymerization with itself or other unsaturated compounds. This property is beneficial for creating advanced materials with specific mechanical and thermal properties .
Data Tables
Eigenschaften
CAS-Nummer |
155268-09-0 |
|---|---|
Molekularformel |
C6H7ClO2 |
Molekulargewicht |
146.57 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h1,3,5H,2,4H2 |
InChI-Schlüssel |
ZNCGADNVOACUMM-UHFFFAOYSA-N |
SMILES |
C1C=COCC1C(=O)Cl |
Kanonische SMILES |
C1C=COCC1C(=O)Cl |
Synonyme |
2H-Pyran-3-carbonyl chloride, 3,4-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













